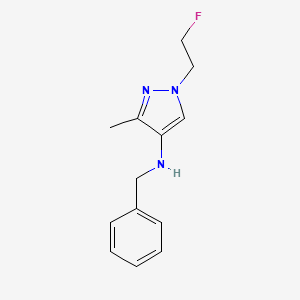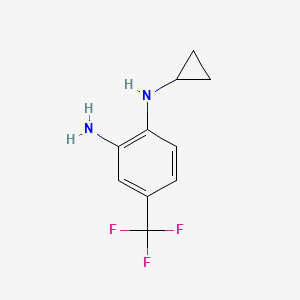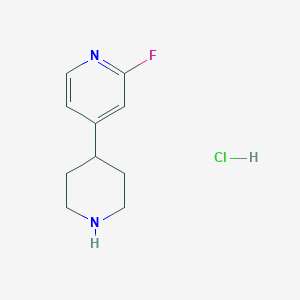![molecular formula C11H21N3 B11738280 Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine](/img/structure/B11738280.png)
Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a butyl group, an ethyl group, and a methyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using butyl bromide and ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, or alcohols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the amine.
Aplicaciones Científicas De Investigación
Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
- 1-Butyl-4-methyl-1H-pyrazol-5-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl
Comparison: Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-7-12-9-11-10(3)8-13-14(11)5-2/h8,12H,4-7,9H2,1-3H3 |
Clave InChI |
HIMXRGSFQBXWBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=C(C=NN1CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738197.png)
![4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol](/img/structure/B11738200.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738210.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738218.png)
![4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11738220.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11738227.png)
![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one](/img/structure/B11738228.png)
![2-(3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738231.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11738243.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B11738258.png)

